Cas no 25124-32-7 (rac-(1R,2R)-1-azido-2-iodocycloheptane)

Technical Introduction: rac-(1R,2R)-1-Azido-2-iodocycloheptane rac-(1R,2R)-1-Azido-2-iodocycloheptane is a chiral cycloheptane derivative featuring both azido and iodo functional groups, making it a versatile intermediate in organic synthesis. The presence of these reactive moieties enables selective transformations, including cycloadditions (e.g., click chemistry via the azide) and substitution or cross-coupling reactions (via the iodide). Its stereochemistry (rac-(1R,2R)) allows for applications in asymmetric synthesis or as a precursor for chiral scaffolds. The compound is particularly valuable in medicinal chemistry and materials science for constructing complex heterocycles or functionalized cyclic structures. Careful handling is advised due to the azide's potential explosivity and the iodide's sensitivity to light and moisture.
rac-(1R,2R)-1-azido-2-iodocycloheptane structure
25124-32-7 structure
Product Name:rac-(1R,2R)-1-azido-2-iodocycloheptane
CAS No:25124-32-7
MF:C7H12IN3
MW:265.094753265381
CID:6083189
PubChem ID:137952332
Update Time:2025-05-20

rac-(1R,2R)-1-azido-2-iodocycloheptane Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-1-azido-2-iodocycloheptane
    • Cycloheptane, 1-azido-2-iodo-, trans- (8CI)
    • (1R,2R)-1-Azido-2-iodocycloheptane
    • EN300-1709013
    • 25124-32-7
    • Inchi: 1S/C7H12IN3/c8-6-4-2-1-3-5-7(6)10-11-9/h6-7H,1-5H2/t6-,7-/m1/s1
    • InChI Key: FWEYNPZSYYGLGT-RNFRBKRXSA-N
    • SMILES: N([C@@H]1CCCCC[C@H]1I)=[N+]=[N-]

Computed Properties

  • Exact Mass: 265.00759g/mol
  • Monoisotopic Mass: 265.00759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 14.4Ų

rac-(1R,2R)-1-azido-2-iodocycloheptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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rac-(1R,2R)-1-azido-2-iodocycloheptane Related Literature

Additional information on rac-(1R,2R)-1-azido-2-iodocycloheptane

Introduction to rac-(1R,2R)-1-azido-2-iodocycloheptane (CAS No. 25124-32-7)

Rac-(1R,2R)-1-azido-2-iodocycloheptane (CAS No. 25124-32-7) is a versatile organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an azide group and an iodine substituent on a cycloheptane ring. These functionalities make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The azide group in rac-(1R,2R)-1-azido-2-iodocycloheptane is particularly noteworthy due to its reactivity and versatility. Azides are widely used in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is a highly efficient and selective method for forming 1,2,3-triazoles. This reaction has found extensive applications in drug discovery, biomolecule labeling, and materials science. The presence of the azide group in this compound allows for the facile introduction of triazole moieties into complex molecular frameworks, thereby expanding its utility in medicinal chemistry.

The iodine substituent on the cycloheptane ring is another key feature of rac-(1R,2R)-1-azido-2-iodocycloheptane. Iodine is a versatile leaving group that can participate in various substitution and elimination reactions. This makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions are crucial for the synthesis of complex organic molecules and have been widely used in the development of new drugs and materials.

The cycloheptane ring itself provides a rigid and conformationally constrained scaffold, which can be advantageous in the design of bioactive compounds. The rigidity of the ring can influence the three-dimensional structure of the molecule, potentially enhancing its binding affinity to biological targets. This feature is particularly important in drug design, where precise control over molecular conformation can lead to improved pharmacological properties.

In recent years, there has been significant interest in the use of rac-(1R,2R)-1-azido-2-iodocycloheptane as a building block for the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of potent inhibitors for specific protein-protein interactions (PPIs). The researchers utilized the azide group for click chemistry reactions to introduce functional groups that enhanced the binding affinity and selectivity of the inhibitors.

Another area where rac-(1R,2R)-1-azido-2-iodocycloheptane has shown promise is in the field of chemical biology. The compound has been used to synthesize probes for studying cellular processes and signaling pathways. For example, researchers at a leading pharmaceutical company developed a series of fluorescently labeled derivatives of this compound to investigate protein localization and dynamics within living cells. The ability to label proteins with high precision using click chemistry has revolutionized our understanding of cellular biology.

The synthetic accessibility of rac-(1R,2R)-1-azido-2-iodocycloheptane further enhances its value as a research tool. The compound can be synthesized through well-established methods involving azidation and iodination reactions. These synthetic routes are scalable and can be adapted to produce large quantities of the compound for industrial applications.

In conclusion, rac-(1R,2R)-1-azido-2-iodocycloheptane (CAS No. 25124-32-7) is a multifunctional organic compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique combination of an azide group and an iodine substituent on a cycloheptane ring makes it an ideal building block for the synthesis of bioactive molecules and pharmaceuticals. Ongoing research continues to uncover new uses for this compound, solidifying its importance in modern chemical and biological sciences.

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